molecular formula C10H9FO4 B7900021 Dimethyl 4-fluoroisophthalate

Dimethyl 4-fluoroisophthalate

Cat. No. B7900021
M. Wt: 212.17 g/mol
InChI Key: WMJDJPJGAJARGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-fluoroisophthalate is a useful research compound. Its molecular formula is C10H9FO4 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 4-fluoroisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-fluoroisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Use in Studying Protein-Protein Interactions : An unnatural amino acid based on a solvatochromic fluorophore was developed for studying protein-protein interactions. This chromophore, characteristic of the dimethylaminophthalimide family, demonstrates sensitivity to changes in the local solvent environment and has significant advantages over related fluorophores, including greater chemical stability and improved synthetic accessibility (Loving & Imperiali, 2008).

  • Insights into Photophysical Behavior of Aminophthalimide Dyes : A study on the photophysical behavior of 4-aminophthalimide and its N,N-dimethyl derivative in different solvents revealed unique insights. Despite structural similarities, these compounds show different fluorescence properties, which are interpreted in terms of a nonemitting twisted state (Soujanya, Fessenden, & Samanta, 1996).

  • Fluorogenic Substrates for Proteinases : Amino acid and peptide derivatives of the fluorophore, dimethyl 5-aminoisophthalate, were synthesized and tested as substrates for plant cysteine proteinases. These derivatives showed enhanced rates of hydrolysis, indicating potential for use in detecting and assaying these enzymes (Baggett et al., 1985).

  • Early Synthesis and Application in Polymer Science : A study from 1958 reported the synthesis of dimethyl 4-fluoroisophthalate for the first time, marking an early step in its application in polymer science (Korshak, Kolesnikov, & Fedorova, 1958).

  • Toxicological Effects of Phthalate Esters : Research on dimethyl phthalate (DMP), a phthalate ester like dimethyl 4-fluoroisophthalate, revealed its potential toxicity and interaction with trypsin. This study provides insights into the toxicological effects of similar compounds (Wang, Zhang, & Wang, 2015).

properties

IUPAC Name

dimethyl 4-fluorobenzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJDJPJGAJARGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-fluoroisophthalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.